molecular formula C2H7ClN2O B3333564 O-Methylisourea-13C,15N2 hydrochloride CAS No. 1173020-26-2

O-Methylisourea-13C,15N2 hydrochloride

Cat. No.: B3333564
CAS No.: 1173020-26-2
M. Wt: 113.52 g/mol
InChI Key: MUDVUWOLBJRUGF-ZNYUTZBJSA-N
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Description

O-Methylisourea-13C,15N2 hydrochloride: is a stable isotope-labeled compound with the molecular formula CH3O13C(=15NH)15NH2·HCl. It is used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in metabolic pathways, environmental analysis, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Methylisourea-13C,15N2 hydrochloride involves the incorporation of isotopes 13C and 15N into the molecular structure. The typical synthetic route includes the reaction of isotopically labeled methylamine with isotopically labeled cyanamide under controlled conditions to form the desired product. The reaction is usually carried out in an aqueous medium with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high isotopic purity and yield. The product is then purified through crystallization or other suitable methods to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: O-Methylisourea-13C,15N2 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: O-Methylisourea-13C,15N2 hydrochloride is used as a precursor in the synthesis of other isotopically labeled compounds. It is also employed in mechanistic studies to trace reaction pathways and intermediates .

Biology: In biological research, this compound is used to study metabolic pathways involving urea and related compounds. Its isotopic labeling allows for precise tracking of metabolic processes .

Medicine: The compound is used in medical research to investigate the metabolism of drugs and other therapeutic agents. It helps in understanding the pharmacokinetics and dynamics of these substances .

Industry: In industrial applications, this compound is used in the production of isotopically labeled standards for environmental analysis and quality control .

Mechanism of Action

The mechanism of action of O-Methylisourea-13C,15N2 hydrochloride involves its participation in various biochemical reactions. The isotopic labels (13C and 15N) allow researchers to trace the compound through different metabolic pathways. The compound interacts with enzymes and other molecular targets, providing insights into the dynamics of biochemical processes .

Comparison with Similar Compounds

Uniqueness: O-Methylisourea-13C,15N2 hydrochloride is unique due to its dual isotopic labeling, which provides a higher level of precision in tracing and studying metabolic pathways compared to single-labeled compounds .

Properties

IUPAC Name

methyl carbamimidate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2O.ClH/c1-5-2(3)4;/h1H3,(H3,3,4);1H/i2+1,3+1,4+1;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDVUWOLBJRUGF-ZNYUTZBJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[13C](=[15NH])[15NH2].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745756
Record name Methyl (~13~C,~15~N_2_)carbamimidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173020-26-2
Record name Methyl (~13~C,~15~N_2_)carbamimidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173020-26-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.